molecular formula C11H17NO B2526417 N-methoxyadamantan-2-imine CAS No. 76300-15-7

N-methoxyadamantan-2-imine

Cat. No.: B2526417
CAS No.: 76300-15-7
M. Wt: 179.263
InChI Key: COPCAFIJNXYIDM-QXMHVHEDSA-N
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Description

N-Methoxyadamantan-2-imine is a chemical compound with the molecular formula C11H17NO It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon structure, and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxyadamantan-2-imine typically involves the reaction of adamantanone with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the imine bond. The general reaction scheme can be represented as follows:

Adamantanone+MethoxyamineThis compound+Water\text{Adamantanone} + \text{Methoxyamine} \rightarrow \text{this compound} + \text{Water} Adamantanone+Methoxyamine→this compound+Water

The reaction is usually catalyzed by an acid to facilitate the formation of the imine bond. The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-Methoxyadamantan-2-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form oximes or other nitrogen-containing compounds.

    Reduction: The imine can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

N-Methoxyadamantan-2-imine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methoxyadamantan-2-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

    Adamantanone: The precursor to N-Methoxyadamantan-2-imine, lacking the imine and methoxy groups.

    Methoxyamine: A simple amine with a methoxy group, used in the synthesis of this compound.

    Adamantane: The parent hydrocarbon structure, known for its rigidity and stability.

Uniqueness: this compound is unique due to the presence of both the adamantane core and the imine functional group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-methoxyadamantan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-13-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPCAFIJNXYIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.76 g (45 mmol) of methoxylamine, in hydrochloride form, and 4.36 g (55.1 mmol) of pyridine are added to 4.51 g (30 mmol) of 2-adamantanone in 30 ml of methanol. The reaction medium is stirred at ambient temperature for 66 h, the solvents are evaporated off under vacuum, and the residue is then diluted with 50 ml of dichloromethane and 50 ml of water. The organic phase is separated and the aqueous phase is then extracted again with 30 ml of dichloromethane. The organic phases are combined, washed with two times 30 ml of dilute hydrochloric acid (1 M) and 30 ml of brine, and then dried over magnesium sulphate. After filtration and evaporation in a rotary evaporator, the product 35 is obtained in the form of a white powder: 3.57 g (yield=66%).
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
66%

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